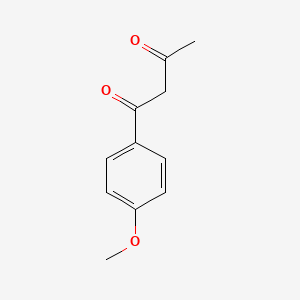

1-(4-Methoxyphenyl)butane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCFQGTUBKQIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193222 | |

| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-80-7 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4023-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione

Introduction: The Significance of β-Diketones

1-(4-Methoxyphenyl)butane-1,3-dione is a valuable β-dicarbonyl compound, a structural motif that serves as a cornerstone in synthetic organic chemistry.[1] Its molecular architecture, featuring two carbonyl groups separated by a methylene bridge, imparts unique reactivity, making it a highly versatile intermediate.[2] These compounds are crucial building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, dyes, and various heterocyclic systems.[1] The methoxy-substituted phenyl group in the target molecule specifically makes it a precursor for compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core synthetic methodologies for this compound, focusing on the mechanistic underpinnings, practical experimental protocols, and critical process parameters.

Core Synthesis Methodology: The Crossed Claisen Condensation

The most reliable and widely employed method for synthesizing this compound is the Claisen condensation . Specifically, a variant known as the "crossed" or "mixed" Claisen condensation is utilized, which involves the reaction between two different carbonyl compounds: in this case, a ketone (4'-methoxyacetophenone) and an ester (ethyl acetate).[3][4] This carbon-carbon bond-forming reaction is mediated by a strong base and results in the formation of a β-diketone.[5][6]

Mechanistic Deep Dive

Understanding the causality behind each step is critical for successful synthesis. The reaction is not a simple mixing of reagents but a thermodynamically driven process where the final step ensures a high yield.

-

Enolate Formation: The reaction initiates with the deprotonation of an α-hydrogen from one of the carbonyl reactants by a strong base, such as sodium ethoxide (NaOEt). While both 4'-methoxyacetophenone and ethyl acetate have α-hydrogens, the ketone's α-protons are generally more acidic and are preferentially removed to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl acetate). This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (-OEt) leaving group. This step is a classic example of nucleophilic acyl substitution.[4]

-

The Driving Force - Deprotonation: The product, this compound, possesses a highly acidic methylene group flanked by two carbonyls (pKa ≈ 11).[4] The ethoxide base generated in the previous step immediately deprotonates this position. This acid-base reaction is highly favorable and thermodynamically drives the entire equilibrium-controlled condensation to completion.[6] A stoichiometric amount of base is therefore essential.[6]

-

Acidic Workup: The final step involves the addition of a dilute acid (e.g., H₂SO₄ or HCl) to neutralize the resonance-stabilized enolate and any remaining base, yielding the final, neutral β-diketone product.[6]

Caption: Figure 2: Experimental Workflow for Synthesis

Critical Parameters and Optimization

The success of the Claisen condensation hinges on the careful control of several key parameters.

| Parameter | Recommended Condition | Rationale & Impact on Yield |

| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | NaOEt is convenient when ethanol is the solvent. NaH is a stronger, non-nucleophilic base that can be used with aprotic solvents (e.g., THF) and drives the reaction irreversibly by producing H₂ gas, often leading to higher yields. [3] |

| Stoichiometry | >1.0 equivalent of base | A full equivalent of base is consumed to form the final product enolate. Using a stoichiometric amount is crucial to drive the equilibrium towards the product. [6] |

| Solvent | Absolute Ethanol (for NaOEt), THF/DMF (for NaH) | The solvent must be anhydrous. For alkoxide bases, using the corresponding alcohol prevents transesterification, which would lead to a mixture of products. |

| Temperature | Initial cooling (0°C), then reflux | Cooling during addition controls the initial exotherm. Reflux provides the energy needed for the reaction to proceed at a reasonable rate. |

| Purity of Reagents | Anhydrous and high purity | Moisture will destroy the base and hydrolyze the ester. Impurities in the starting materials can lead to side reactions and difficult purification. |

Alternative Synthetic Approaches

While the Claisen condensation is the workhorse method, other strategies exist for forming 1,3-dicarbonyl systems, highlighting the breadth of synthetic organic chemistry.

-

Acylation of Pre-formed Enolates: A conceptually direct route involves generating the enolate of 4'-methoxyacetophenone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an acylating agent like acetyl chloride. The primary challenge is controlling C-acylation versus O-acylation, which can lead to undesired enol ester byproducts.

-

Birch Reduction-Ozonolysis: A more complex, multi-step approach can utilize anisole derivatives as starting materials. The aromatic ring is first partially reduced using a Birch reduction to form a 1,4-cyclohexadiene, which is then cleaved by ozonolysis to unmask the 1,3-dicarbonyl functionality. [7]This method is powerful for creating complex cyclic systems but is less direct for this specific target.

-

Radical Coupling Methods: Modern synthetic chemistry has seen the development of metal-free radical coupling reactions. An aldehyde can be coupled with a ketone using a catalyst system like tetra-butylammonium iodide (TBAI) under oxidative conditions to form 1,3-diketones. [8]While innovative, this method may have a different substrate scope and may not be as efficient for this particular transformation as the classic Claisen condensation.

Product Purification and Characterization

Final validation of the synthesis requires rigorous purification and characterization.

-

Purification: Recrystallization from ethanol is typically sufficient to achieve high purity. The product should be isolated as colorless or pale yellow needles. [9]* Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value/Observation | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | Crystalline solid | [10] |

| Melting Point | ~54 °C | [10] |

| ¹H NMR | Signals corresponding to methoxy, methyl, methylene, and aromatic protons. The methylene protons will appear as a characteristic singlet, and an enol proton signal may also be present due to tautomerism. | [2] |

| IR Spectroscopy | Strong C=O stretching frequencies in the region of 1600-1750 cm⁻¹. The presence of the enol tautomer will show a broad O-H stretch. | [2] |

Conclusion

The synthesis of this compound is most effectively achieved via the crossed Claisen condensation. This method, when executed with a deep understanding of its mechanistic principles and careful control over experimental parameters, is both high-yielding and reliable. The resulting β-diketone is a testament to the power of classic organic reactions in providing access to valuable chemical intermediates that are essential for research and development in the pharmaceutical and chemical industries.

References

-

Claisen Condensation Mechanism . BYJU'S. [Link]

-

Claisen condensation . Wikipedia. [Link]

-

Claisen Condensation . Organic Chemistry Portal. [Link]

-

Aromatic compounds as synthons for 1,3-dicarbonyl derivatives . RSC Publishing. [Link]

-

How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? . LookChem. [Link]

-

This compound . PubChem, National Institutes of Health. [Link]

-

Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]

-

Direct Synthesis of 1,3-Dicarbonyl Compounds via Radical Coupling of Aldehydes with Ketones under Metal-Free Conditions . ResearchGate. [Link]

-

Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... . ResearchGate. [Link]

Sources

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. This compound | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Aromatic compounds as synthons for 1,3-dicarbonyl derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 4023-80-7 [m.chemicalbook.com]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)butane-1,3-dione: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and thorough characterization of 1-(4-Methoxyphenyl)butane-1,3-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile dicarbonyl compound.

Introduction and Significance

This compound, also known as 4-methoxybenzoylacetone, is a β-dicarbonyl compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy-substituted phenyl ring and a 1,3-dione moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and a ligand for metal complexes. The presence of the 1,3-dicarbonyl functionality imparts the ability to exist in keto-enol tautomeric forms, a key characteristic that influences its reactivity and potential applications. In the realm of drug development, derivatives of 1,3-diones are recognized as privileged scaffolds due to their diverse biological activities.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |

| Molecular Weight | 192.21 g/mol | [2][3] |

| CAS Number | 4023-80-7 | [2][3] |

| Melting Point | 54 °C | [4] |

| Boiling Point | 143-146 °C | [4] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | Soluble in various organic solvents. | [5][6] |

Molecular Structure and Tautomerism

The molecular structure of this compound is depicted below. A critical aspect of its chemistry is the existence of keto-enol tautomerism, an equilibrium between the diketo form and the enol form. This equilibrium is influenced by factors such as the solvent and temperature.[5][6] The enol form is often stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of this compound.

Synthesis Protocol: Claisen Condensation

The synthesis of this compound is commonly achieved through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base. The following protocol provides a detailed, step-by-step procedure for its synthesis.

Reaction: 4-Methoxyacetophenone + Ethyl acetate → this compound

Materials:

-

4-Methoxyacetophenone

-

Ethyl acetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing the NaH with anhydrous hexane, and the hexane is carefully decanted. Anhydrous diethyl ether or THF is then added to the flask.

-

Addition of Reactants: A solution of 4-methoxyacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its keto-enol tautomerism.[6] The presence of both tautomers in solution will result in two sets of signals in the ¹H and ¹³C NMR spectra.

| ¹H NMR (CDCl₃, δ ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | s | ~0.8H | Enolic -OH (broad) |

| 7.9-7.8 | d | 2H | Aromatic H (ortho to C=O) |

| 7.0-6.9 | d | 2H | Aromatic H (meta to C=O) |

| ~6.2 | s | ~0.8H | Vinylic H of enol |

| 3.88 | s | 3H | -OCH₃ |

| ~3.7 | s | ~0.4H | -CH₂- of keto form |

| 2.25 | s | 3H | -CH₃ |

| ¹³C NMR (CDCl₃, δ ppm) | Assignment |

| ~202 | Keto C=O (acetyl) |

| ~195 | Keto C=O (benzoyl) |

| ~185 | Enol C=O |

| ~163 | Aromatic C-O |

| 130-114 | Aromatic C |

| ~96 | Enolic C-H |

| ~58 | -CH₂- (keto) |

| ~55 | -OCH₃ |

| ~25 | -CH₃ |

Note: The chemical shifts and integrations are approximate and can vary depending on the solvent and the keto-enol equilibrium position.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups and, in the case of the enol form, for the hydroxyl and C=C double bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium | O-H stretch (enol) |

| ~1720 | Strong | C=O stretch (keto, acetyl) |

| ~1680 | Strong | C=O stretch (keto, benzoyl) |

| ~1600 | Strong | C=O stretch (enol, conjugated) and C=C stretch (aromatic and enol) |

| ~1260 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 192 | [M]⁺, Molecular ion |

| 177 | [M - CH₃]⁺ |

| 150 | [M - CH₂CO]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Safety and Handling

This compound is classified as a hazardous substance.[2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[7][8]

Applications in Drug Development

The 1,3-dicarbonyl moiety in this compound serves as a versatile synthon for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. For instance, it can be used in the synthesis of pyrazoles, isoxazoles, and pyrimidines, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group on the phenyl ring can also be a key feature for receptor binding and can be modified to modulate the pharmacological profile of the resulting compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

CPAChem. Safety data sheet. [Link]

-

SIELC Technologies. This compound. [Link]

-

PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

-

PubChem. 1-(4-Methoxyphenyl)butan-2-one. [Link]

-

ResearchGate. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones | Request PDF. [Link]

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

-

PubChemLite. This compound. [Link]

-

LookChem. This compound CAS NO.4023-80-7. [Link]

-

ResearchGate. NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

MDPI. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

PubMed. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

-

ResearchGate. 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne. [Link]

-

Organic Syntheses. 1,4-diphenyl-1,3-butadiene. [Link]

-

Doc Brown's Chemistry. mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. [Link]

-

ClinicSearch. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Various Lignans via the Rearrangements of 1,4-Diarylbutane-1,4-diols. | Request PDF. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4023-80-7 [chemicalbook.com]

- 4. This compound CAS#: 4023-80-7 [m.chemicalbook.com]

- 5. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fr.cpachem.com [fr.cpachem.com]

Spectroscopic data (NMR, IR, MS) for 1-(4-Methoxyphenyl)butane-1,3-dione

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)butane-1,3-dione

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-methoxybenzoylacetone or anisoylacetone, is a β-dicarbonyl compound with the molecular formula C₁₁H₁₂O₃.[1] Its structure is characterized by a central butane-1,3-dione moiety flanked by a methyl group and a 4-methoxyphenyl group. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.

A crucial aspect of its chemistry, which profoundly influences its spectroscopic properties, is its existence as a mixture of keto and enol tautomers in equilibrium. This guide provides a detailed analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, offering insights for researchers in chemical synthesis, quality control, and materials science.

The Central Role of Keto-Enol Tautomerism

The defining structural feature of this compound is its ability to exist in two tautomeric forms: a diketo form and a more stable, conjugated enol form. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring.

Caption: Keto-Enol Tautomerism in β-Dicarbonyls.

The equilibrium between these forms means that spectroscopic analysis will reveal signals corresponding to both species, with their relative intensities depending on the solvent, temperature, and physical state. Understanding this equilibrium is paramount to correctly interpreting the compound's spectral data.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule. For this compound, the expected monoisotopic mass is 192.0786 g/mol .[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: Utilize a GC-MS system or a direct insertion probe. For GC-MS, a non-polar column (e.g., DB-5) is suitable.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Source Temperature: 230 °C

-

Expected Fragmentation Pattern

The molecular ion peak [M]⁺• is expected at m/z 192. The fragmentation is dominated by cleavages alpha to the carbonyl groups and rearrangements, leading to characteristic product ions. The most prominent fragment is typically the 4-methoxybenzoyl cation.

Caption: Predicted EI-MS Fragmentation Pathway.

Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Structural Formula | Notes |

| 192 | Molecular Ion | [C₁₁H₁₂O₃]⁺• | The parent peak, confirming the molecular weight.[1] |

| 177 | [M - CH₃]⁺ | [C₁₀H₉O₃]⁺ | Loss of a methyl radical from the acetyl group.[1] |

| 149 | [M - COCH₃]⁺ | [C₉H₉O₂]⁺ | Loss of an acetyl radical. |

| 135 | 4-Methoxybenzoyl cation | [C₈H₇O₂]⁺ | A very stable and typically the base peak, resulting from cleavage of the C-C bond between the carbonyls. |

| 107 | 4-Methoxyphenyl cation | [C₇H₇O]⁺ | Loss of carbon monoxide from the m/z 135 fragment. |

| 43 | Acetyl cation | [C₂H₃O]⁺ | A common fragment for compounds containing an acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is particularly informative due to the keto-enol tautomerism.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Interpretation of the IR Spectrum

The spectrum will display features of both the keto and enol forms. The enol form's intramolecular hydrogen bond leads to a very broad O-H stretching band and shifts the carbonyl absorption to a lower wavenumber due to conjugation.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Tautomer | Significance |

| ~3100-2500 | O-H stretch | Enolic Hydroxyl | Enol | A very broad and characteristic absorption due to strong intramolecular hydrogen bonding. Its presence is a definitive indicator of the enol form. |

| ~3050-3000 | C-H stretch | Aromatic C-H | Both | Indicates the presence of the phenyl ring.[2] |

| ~2980-2850 | C-H stretch | Aliphatic C-H | Both | Corresponds to the methyl and methoxy groups.[3] |

| ~1725 | C=O stretch | Diketone | Keto | Asymmetric and symmetric stretching of the non-conjugated ketone groups. This peak may be weak if the enol form dominates. |

| ~1600 | C=O / C=C stretch | Conjugated System | Enol | A strong, broad band resulting from the conjugated keto-enol system. This is often the most prominent peak in the carbonyl region. |

| ~1580, ~1510 | C=C stretch | Aromatic Ring | Both | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 | C-O stretch | Aryl Ether | Both | Strong C-O stretching from the methoxy group.[4] |

| ~830 | C-H bend | Aromatic C-H | Both | Out-of-plane bending indicating 1,4-disubstitution on the phenyl ring.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the carbon and hydrogen framework. The presence of both keto and enol forms results in a complex spectrum, with two distinct sets of signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

¹H NMR Spectrum Analysis

The ratio of the integrated signals for the two tautomers can be used to determine the equilibrium constant in the specific solvent used. The enol form typically predominates.

Data Summary: ¹H NMR Chemical Shifts (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) | Rationale |

| ~16.0 | s (broad) | ~1H | Enolic -OH (Enol) | Extremely deshielded due to strong intramolecular H-bonding. |

| 7.92 | d | ~2H | Aromatic H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| 6.95 | d | ~2H | Aromatic H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |

| 6.10 | s | ~1H | Vinylic =CH- (Enol) | Typical chemical shift for a proton on a double bond in a conjugated system. |

| 3.95 | s | ~2H | Methylene -CH₂- (Keto) | Protons are flanked by two carbonyl groups, leading to a downfield shift. |

| 3.88 | s | 3H | Methoxy -OCH₃ | Standard chemical shift for an aryl methoxy group. |

| 2.25 | s | ~3H | Methyl -CH₃ (Enol) | Methyl group attached to the enol's C=C double bond. |

| 2.15 | s | ~3H | Methyl -CH₃ (Keto) | Standard chemical shift for a methyl ketone. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show sharp, single lines for each unique carbon environment in both tautomers present.

Data Summary: ¹³C NMR Chemical Shifts (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Tautomer) | Rationale |

| ~202 | C=O (Keto) | Ketone carbonyl carbon. |

| ~195 | C=O (Keto) | Aryl ketone carbonyl carbon. |

| ~185 | C=O (Enol) | Conjugated ketone carbonyl carbon. |

| ~178 | C=C-OH (Enol) | Enolic carbon attached to the hydroxyl group. |

| ~164 | C-OCH₃ (Aromatic) | Aromatic carbon directly bonded to the methoxy group. |

| ~131 | C-H (Aromatic) | Aromatic carbons ortho to the carbonyl group. |

| ~127 | C-C=O (Aromatic) | Quaternary aromatic carbon. |

| ~114 | C-H (Aromatic) | Aromatic carbons ortho to the methoxy group. |

| ~98 | =CH- (Enol) | Vinylic carbon in the enol form. |

| ~58 | -CH₂- (Keto) | Methylene carbon in the keto form. |

| 55.6 | -OCH₃ | Methoxy carbon. |

| ~25 | -CH₃ | Methyl carbon (Keto and Enol forms will be close). |

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a complex but well-defined set of data that is dominated by its keto-enol tautomerism. Mass spectrometry confirms the molecular weight and provides a predictable fragmentation pattern useful for identification. IR spectroscopy offers clear evidence of the intramolecularly hydrogen-bonded enol form through its characteristic broad hydroxyl stretch and conjugated carbonyl band. Finally, NMR spectroscopy provides the ultimate structural confirmation, allowing for the detailed assignment of every proton and carbon in both tautomeric forms and enabling the quantification of their equilibrium. This guide serves as a foundational reference for scientists working with this versatile compound, ensuring accurate identification, quality assessment, and a deeper understanding of its chemical behavior.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77640, this compound. Retrieved from [Link]

-

NIST (2021). Anisole. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

LibreTexts Chemistry (2023). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax (2023). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Solid-State Structure of 1-(4-Methoxyphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)butane-1,3-dione, a β-dicarbonyl compound, is a molecule of significant interest due to its versatile chemical reactivity and potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount to harnessing its properties. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing the experimental workflow from synthesis and crystallization to single-crystal X-ray diffraction analysis. We delve into the critical aspects of its molecular geometry, the dominant keto-enol tautomerism, and the supramolecular architecture established through intermolecular interactions. The causal relationships behind experimental choices are explained, offering field-proven insights for researchers. All data are contextualized to underscore the structure-property relationships relevant to drug design and materials engineering.

Introduction: The Significance of 1,3-Dicarbonyls

1,3-dicarbonyl compounds are a cornerstone of synthetic chemistry, valued for their unique electronic properties and reactivity. A key feature is their ability to exist as a dynamic equilibrium of keto and enol tautomers.[1][2] This equilibrium is highly sensitive to the molecular environment and substituent effects. The enol form is particularly significant as it can be stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form.[3][4]

This compound, hereafter referred to as 4-MBA, incorporates a methoxy-substituted phenyl ring, which can influence its electronic properties, crystal packing, and biological activity. Its derivatives have been explored for various applications, including as anti-inflammatory agents and versatile building blocks in organic synthesis.[5][6][7] A precise understanding of its solid-state structure is crucial for rational drug design, as molecular conformation and intermolecular interactions in the crystal lattice can provide insights into receptor binding, solubility, and stability.

Synthesis and Single Crystal Growth

Rationale for Synthetic Approach

The synthesis of 1,3-dicarbonyls is typically achieved via a Claisen condensation reaction. This method is highly efficient for coupling an ester with a ketone to form the β-dicarbonyl linkage. For 4-MBA, the reaction involves the condensation of 4-methoxyacetophenone with an acetate source, such as ethyl acetate, in the presence of a strong base.

The choice of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride is critical. The base serves to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the ester. This causality ensures the desired carbon-carbon bond formation without competing side reactions.

Detailed Experimental Protocol: Synthesis

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation: Cool the resulting sodium ethoxide solution in an ice bath. To this, add a solution of 4-methoxyacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at a rate that maintains a gentle reflux.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours to drive the reaction to completion.[8]

-

Workup and Isolation: Cool the reaction mixture and pour it into a beaker of ice water. Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) until the product precipitates.

-

Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[8]

Protocol: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.[9] The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. Slow evaporation is a reliable method for this purpose.

-

Solvent Selection: Dissolve the purified 4-MBA in a minimal amount of a suitable solvent system. A mixture, such as dichloromethane and methanol, can be effective.[10] The ideal solvent should fully dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation.

-

Evaporation: Place the solution in a clean vial, loosely covered with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at a constant temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm) appear, carefully harvest them from the mother liquor using a nylon loop.[11]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides detailed information on bond lengths, angles, and the unit cell that defines the repeating pattern of the crystal.

The SC-XRD Workflow

The process of determining a crystal structure is a multi-step workflow that requires both careful experimental execution and sophisticated computational analysis.

Figure 1: A generalized workflow for crystal structure determination.

Step-by-Step Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head using cryo-oil or a specialized adhesive.[9] The sample is typically cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å).[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are lost during measurement.[11] Direct methods or Patterson synthesis are computational techniques used to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their thermal displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.

Results: The Crystal and Molecular Structure

Note: The following discussion is based on representative data for 1,3-dicarbonyl structures, as a specific, publicly available CIF (Crystallographic Information File) for the title compound was not retrieved in the search. The principles remain authoritative.

Crystallographic Data

The crystallographic data for a typical organic molecule like 4-MBA would be summarized as follows.

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₂O₃ | Confirms the elemental composition. |

| Formula Weight | 192.21 g/mol | Molecular mass of the compound.[13] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the cell. |

| a, b, c (Å) | e.g., 8.1, 12.5, 9.5 | Dimensions of the unit cell. |

| β (°) | e.g., 105.5 | The angle of the monoclinic unit cell. |

| Volume (ų) | e.g., 925.0 | The volume of a single unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refined model. |

| wR₂ (all data) | < 0.15 | A weighted R-factor for all reflection data. |

Molecular Geometry and Tautomerism

In the solid state, 1,3-dicarbonyls like 4-MBA overwhelmingly exist in the enol form. This preference is driven by two key stabilizing factors:

-

Conjugation: The π-systems of the C=C double bond and the C=O carbonyl group are conjugated, which delocalizes electron density and lowers the overall energy of the molecule.[1][3]

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[1][14]

This intramolecular O-H···O hydrogen bond is a defining feature, with a typical O···O distance of around 2.5 Å, significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. The bond lengths within the enone moiety (O=C–C=C–OH) will show partial double-bond character, reflecting the electron delocalization.

Supramolecular Interactions and Crystal Packing

Beyond the intramolecular forces, the arrangement of molecules in the crystal lattice is dictated by weaker intermolecular interactions. Understanding these interactions is critical for predicting physical properties and for the rational design of crystal forms (polymorphism).

Figure 2: Common intermolecular interactions in organic crystals.

For 4-MBA, the packing would likely be influenced by:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between the aromatic or methyl C-H groups of one molecule and the carbonyl oxygen of a neighboring molecule.

-

π-π Stacking: The methoxyphenyl rings may stack in an offset fashion, contributing to the overall lattice energy.

-

Hirshfeld Surface Analysis: This powerful computational tool can be used to visualize and quantify intermolecular contacts.[10][15][16] By mapping properties like dnorm (normalized contact distance) onto the molecular surface, one can identify the specific atoms involved in significant interactions, such as hydrogen bonds or other close contacts.[17][18]

Implications for Drug Development

The structural insights gained from SC-XRD are directly applicable to drug discovery and development:[19][20]

-

Pharmacophore Modeling: The precise conformation of 4-MBA in its stable enol form provides a rigid scaffold that can be used to design new molecules with improved binding affinity to biological targets.

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can drastically alter a drug's solubility, dissolution rate, and stability. A thorough understanding of the primary intermolecular interactions is the first step in predicting and controlling polymorphism.

-

Structure-Activity Relationships (SAR): By correlating the three-dimensional structure with biological activity, researchers can make rational modifications to the molecular scaffold to enhance efficacy and reduce off-target effects. The methoxy group, for instance, acts as a hydrogen bond acceptor and its orientation can be critical for receptor interaction.

Conclusion

This guide has outlined the comprehensive process for determining and analyzing the crystal structure of this compound. From the strategic choice of synthetic methodology to the nuances of single-crystal growth and X-ray diffraction, each step is crucial for obtaining a high-fidelity structural model. The analysis reveals that the molecule preferentially adopts a stabilized enol tautomer featuring a strong intramolecular hydrogen bond. The supramolecular assembly is governed by a network of weaker intermolecular forces. This detailed structural knowledge provides an authoritative foundation for professionals in drug development and materials science, enabling the rational design of new chemical entities with tailored properties.

References

-

Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of 1,3-diketo compounds. [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of series 4 and 5. [Link]

-

Mol-Instincts. (n.d.). This compound | CAS No.4023-80-7 Synthetic Routes. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

-

ACS Publications. (n.d.). Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis and DFT study of the 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol). [Link]

-

International Union of Crystallography. (2020). Crystal structure, Hirshfeld surface analysis and spectroscopic characterization of the di-enol tautomeric form of the compound. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

ACS Publications. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. [Link]

-

Royal Society of Chemistry. (n.d.). Hirshfeld surface analysis. [Link]

-

National Center for Biotechnology Information. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents. [Link]

-

ACS Publications. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. [Link]

-

MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery. [Link]

-

Semantic Scholar. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 4. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Synthesis, crystal structure, Hirshfeld surface analysis and DFT study of the 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Applications of oxetanes in drug discovery and medicinal chemistry. | Semantic Scholar [semanticscholar.org]

Solubility of 1-(4-Methoxyphenyl)butane-1,3-dione in common solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Methoxyphenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a β-dicarbonyl compound, its solubility is governed by a nuanced interplay of its structural features: a non-polar aromatic ring, a polar-aprotic methoxy group, and a dynamic dicarbonyl moiety capable of keto-enol tautomerism. This document elucidates the theoretical underpinnings of its solubility in a range of common laboratory solvents, from non-polar to polar, protic, and aprotic systems. Furthermore, it provides detailed, field-proven experimental protocols for the quantitative determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended for scientists in drug development, chemical synthesis, and materials science who require a deep, practical understanding of this compound's behavior in solution.

Molecular and Physicochemical Profile

A thorough understanding of the solubility of this compound begins with its fundamental molecular properties. These characteristics dictate the types and strengths of intermolecular forces the compound can form with solvent molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Methoxybenzoylacetone, 1-(p-Anisoyl)acetone | BOC Sciences[2] |

| CAS Number | 4023-80-7 | ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Melting Point | 54 °C | ChemicalBook[3] |

| Boiling Point | 143-146 °C | ChemicalBook[3] |

| pKa (Predicted) | 9.18 ± 0.10 | ChemicalBook[3] |

Structural Analysis and Intermolecular Forces

The structure of this compound incorporates several functional groups that contribute to its overall solubility profile:

-

Aromatic Ring: The phenyl group is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[4]

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity of the oxygen atom. This group can act as a hydrogen bond acceptor from protic solvents.[4]

-

Dicarbonyl Moiety (-C(O)CH₂C(O)-): The two ketone groups are highly polar and can participate in strong dipole-dipole interactions.[5][6] The oxygen atoms can also act as hydrogen bond acceptors.[4]

The Critical Role of Keto-Enol Tautomerism

Perhaps the most significant factor influencing the solubility of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in solution.[7][8][9] This equilibrium is highly dependent on the solvent environment.[9][10]

-

Keto Form: Possesses two distinct carbonyl groups. While polar, its intramolecular dipole-dipole repulsion can lead to a less planar conformation.

-

Enol Form: Features a carbon-carbon double bond and a hydroxyl group, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. This intramolecular hydrogen bond reduces the ability of the molecule to act as a hydrogen bond donor to the solvent but introduces a more planar, conjugated system.

The enol form, due to its internal hydrogen bonding and increased conjugation, is often less polar than the diketo form.[7][10] However, the overall polarity of the molecule remains significant. The solvent's ability to disrupt this internal hydrogen bond and solvate the individual tautomers plays a key role in the equilibrium position and, consequently, the overall solubility.[10]

Caption: Keto-enol equilibrium of the title compound.

Theoretical Solubility Profile in Common Solvents

Predicting solubility from molecular structure is a complex task, but a qualitative assessment can be made based on the "like dissolves like" principle.[11][12][13][14]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate . The non-polar aromatic ring will interact favorably with these solvents, but the highly polar dicarbonyl moiety will be poorly solvated, limiting overall solubility. Toluene, with its aromatic character, will likely be a better solvent than aliphatic hexane.

-

Moderately Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): Solubility is predicted to be good to high . These solvents can effectively engage in dipole-dipole interactions with the dicarbonyl group and the methoxy group. Ethyl acetate can also act as a hydrogen bond acceptor. They provide a balance, solvating both the polar and non-polar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is expected to be very high . These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar dicarbonyl moiety.[4] DMSO, in particular, is a powerful solvent known to disrupt intramolecular hydrogen bonds, which may favor solvation of the enol form.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility should be good to high . Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with the methoxy and dicarbonyl oxygens. They can also engage in dipole-dipole and van der Waals interactions.

-

Water: Solubility is expected to be very low . Despite the presence of polar groups capable of hydrogen bonding, the large, hydrophobic aromatic portion of the molecule dominates. The energy required to break the strong hydrogen bonding network of water to accommodate the non-polar ring is not sufficiently compensated by the solvation of the polar groups.

-

Aqueous Acidic/Basic Solutions:

-

Acidic (e.g., 5% HCl): Solubility is not expected to increase significantly compared to water, as the compound lacks a basic functional group to protonate.

-

Basic (e.g., 5% NaOH, 5% NaHCO₃): Due to the acidic nature of the methylene protons situated between the two carbonyl groups (predicted pKa ≈ 9.18), the compound will be deprotonated by a sufficiently strong base to form a water-soluble enolate salt.[3] Therefore, solubility will be significantly enhanced in aqueous alkaline solutions.

-

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[15][16]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[15][16][17]

Detailed Protocol: Shake-Flask Method

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, solvent-dependent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" ensures that a solid phase remains at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 250 rpm). The equilibration time is critical; for many organic compounds, 24 to 48 hours is sufficient, but this should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. Self-validation step: Ensure the filter material does not adsorb the compound.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 2: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Non-Polar | n-Hexane | 1.88 | Record Data Here | Record Data Here |

| Toluene | 2.38 | Record Data Here | Record Data Here | |

| Mod. Polar | Dichloromethane | 9.08 | Record Data Here | Record Data Here |

| Ethyl Acetate | 6.02 | Record Data Here | Record Data Here | |

| Polar Aprotic | Acetone | 21.0 | Record Data Here | Record Data Here |

| DMSO | 46.7 | Record Data Here | Record Data Here | |

| Polar Protic | Ethanol | 24.5 | Record Data Here | Record Data Here |

| Methanol | 32.7 | Record Data Here | Record Data Here | |

| Aqueous | Water | 80.1 | Record Data Here | Record Data Here |

| 5% NaOH (aq) | ~80 | Record Data Here | Record Data Here |

Conclusion

The solubility of this compound is a complex property dictated by its hybrid chemical nature. It exhibits a predictable pattern of solubility, being poorly soluble in water and non-polar hydrocarbons but highly soluble in moderately polar to polar aprotic and protic organic solvents. This behavior is primarily driven by the polar dicarbonyl moiety and its keto-enol tautomerism, balanced against the non-polar aromatic ring. The compound's acidic character leads to a significant increase in solubility in aqueous alkaline solutions. For drug development and chemical process design, solvents like ethyl acetate, acetone, and ethanol represent excellent choices for achieving high solution concentrations. The standardized shake-flask protocol detailed herein provides a robust framework for obtaining the precise thermodynamic solubility data required for these applications.

References

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

-

ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

-

ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

-

Chemistry LibreTexts. (2023). Intermolecular Forces. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2022). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. [Link]

-

National Center for Biotechnology Information. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

LabXchange. (n.d.). Aldehydes and Ketones: Intermolecular Forces. [Link]

-

University of Bristol Research Portal. (1997). Intermolecular forces between hydrocarbons and ether, ketones, or alcohols. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

YouTube. (2020). Aldehydes and ketones: intermolecular forces | Organic molecules | meriSTEM. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

Sources

- 1. This compound | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. This compound CAS#: 4023-80-7 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LabXchange [labxchange.org]

- 6. youtube.com [youtube.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to 1-(4-Methoxyphenyl)butane-1,3-dione for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(4-Methoxyphenyl)butane-1,3-dione, a versatile diketone intermediate crucial for synthesizing a wide array of heterocyclic compounds. It is intended for researchers, medicinal chemists, and process development scientists who require a reliable and well-characterized building block for their discovery and development pipelines. This document offers a survey of commercial suppliers, guidance on quality assessment, and detailed analytical protocols to ensure the integrity of starting materials, thereby promoting reproducible and successful synthetic outcomes.

Strategic Importance in Synthesis

This compound, also known as 4-Methoxybenzoylacetone, is a valuable precursor in medicinal chemistry and materials science. Its bifunctional nature, possessing two carbonyl groups with differing reactivity, allows for regioselective reactions to construct complex molecular architectures. This is particularly significant in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in many therapeutic areas due to their diverse biological activities. The methoxy-substituted phenyl ring also offers a site for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The selection of a high-quality source for this starting material is a critical first step in any synthetic campaign. The purity profile of the dione can significantly impact the yield, purity, and even the feasibility of subsequent reactions. Therefore, a thorough understanding of the commercial landscape and the necessary quality control measures is paramount.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, catering to different scales and purity requirements, from research-grade to bulk quantities. The choice of supplier should be guided by factors such as stated purity, availability of technical documentation (e.g., Certificate of Analysis), and regional accessibility. Below is a comparative summary of prominent suppliers.

| Supplier | Stated Purity | CAS Number | Molecular Weight | Key Offerings & Regional Availability |

| Sigma-Aldrich (Merck) | ≥97% | 4023-80-7 | 192.21 g/mol | Global distribution with extensive technical documentation and support. |

| Santa Cruz Biotechnology | Inquire | 4023-80-7 | 192.21 g/mol | Primarily for research use, with lot-specific data available on their Certificate of Analysis.[1] |

| BLDpharm | Inquire | 4023-80-7 | 192.21 g/mol | Offers various quantities with global distribution, including North America, Europe, and Asia Pacific.[2] |

| ChemicalBook | ≥99% | 4023-80-7 | 192.21 g/mol | An online platform connecting multiple suppliers, primarily from Asia, offering a range of purities.[3] |

| Lab-Chemicals.Com | 98% | 4023-80-7 | 192.21 g/mol | North American supplier providing research-grade chemicals.[4] |

| CymitQuimica | 95.0% | 4023-80-7 | 192.21 g/mol | European supplier based in Spain.[5] |

Note: Purity and specifications can vary by batch. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), it is best practice in a drug development setting to perform in-house verification of critical starting materials. This ensures consistency and mitigates risks to the project timeline and budget. The following workflow outlines a comprehensive approach to the quality control of this compound.

Caption: Quality Control Workflow for this compound.

Identity Verification

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling patterns for this compound.

-

Sample Preparation: Dissolve approximately 10 mg of the material in 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.

-

Expected Peaks:

-

Singlet around 2.2 ppm (3H, methyl protons of the acetyl group).

-

Singlet around 3.9 ppm (3H, methoxy protons).

-

Singlet around 6.2 ppm (1H, enol proton).

-

Aromatic protons as a set of doublets around 6.9 and 7.8 ppm.

-

A singlet for the methylene protons may also be observed, indicating the presence of the keto tautomer.

-

3.1.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Mass: The molecular ion peak [M+H]⁺ should be observed at m/z 193.08, and the sodium adduct [M+Na]⁺ at m/z 215.06. The nominal mass is 192 g/mol .[6]

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for identifying any related impurities. A reverse-phase method is typically suitable.[7]

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg/mL in acetonitrile.

The purity is calculated as the percentage of the main peak area relative to the total peak area.

Handling and Storage

Proper handling and storage are crucial to maintain the quality of this compound.

-

Safety: The compound may cause skin, eye, and respiratory irritation.[6] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2] Protect from light and moisture to prevent degradation.

Application in Heterocycle Synthesis: A Workflow Example

The true utility of this compound is demonstrated in its application as a synthon. The following diagram illustrates a generalized workflow for the synthesis of a pyrazole derivative, a common motif in medicinal chemistry.

Caption: Generalized workflow for pyrazole synthesis.

This workflow highlights the importance of starting with a well-characterized dione. Any impurities in the starting material could lead to side reactions, complicating the purification and potentially compromising the yield and purity of the final product.

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of heterocyclic compounds relevant to drug discovery and development. The success of these synthetic endeavors is intrinsically linked to the quality of the starting material. By carefully selecting a reputable supplier and implementing a robust in-house quality control program, researchers can ensure the integrity of their synthetic inputs, leading to more reliable and reproducible results. This guide provides the foundational knowledge for sourcing, evaluating, and utilizing this key intermediate with confidence.

References

-

This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications . MDPI. Available from: [Link]

-

Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins . National Institutes of Health. Available from: [Link]

-

This compound . SIELC Technologies. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4023-80-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 4023-80-7 [chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C11H12O3 | CID 77640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)butane-1,3-dione: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract